Arsonic acid, (2-hydroxyethyl)-
Description
Arsonic acid, (2-hydroxyethyl)- (chemical formula: C₂H₇AsO₄), is an organoarsenic compound characterized by a hydroxyethyl (-CH₂CH₂OH) group bonded to an arsenic acid (-AsO₃H₂) moiety. This compound is synthesized via nucleophilic substitution, where arsenic trioxide reacts with 2-chloroethanol under alkaline conditions, yielding a pentavalent arsonic acid derivative . It serves as a precursor in synthesizing arsenic-containing pharmaceuticals and agrochemicals, though its direct applications are less documented compared to other organoarsenicals.
Properties
IUPAC Name |
2-hydroxyethylarsonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO4/c4-2-1-3(5,6)7/h4H,1-2H2,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQAOHLFUOPHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[As](=O)(O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AsO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388611 | |
| Record name | Arsonic acid, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-87-2 | |
| Record name | Arsonic acid, (2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Comparison
- Monomethylarsonic Acid (MMA): Features a methyl group (-CH₃) attached to arsenic, simplifying its structure but reducing polarity .
- Phenyl Arsonic Acid : Aromatic phenyl group (-C₆H₅) confers lipophilicity and stability, enabling use in antileukemic agents .
- Arsanilic Acid : Combines an arsenic acid group with an aniline moiety (-C₆H₄NH₂), widely used as a veterinary growth promoter .
Toxicity Profiles
Physical and Chemical Properties
| Property | Arsonic Acid, (2-Hydroxyethyl)- | MMA | Phenyl Arsonic Acid | Arsanilic Acid |
|---|---|---|---|---|
| Solubility in Water | High | High | Low | Moderate |
| Melting Point (°C) | Not reported | 161–163 | 252–254 | 232–234 |
| CAS Registry Number | Not assigned | 124-58-3 | 1758-48-1 | 98-50-0 |
| Key Synonyms | - | DSMA, Ansar 8100 | o-Benzarsenic acid | Atoxyl, Arsamin |
Research Findings and Key Contrasts
- Environmental Impact : Methylated arsenicals (MMA, DMA) are less persistent than lead arsenate or arsanilic acid, which contaminate soils and sediments .
- Toxicity Mechanisms : Phenyl arsonic acids induce apoptosis in leukemia cells via ROS generation, whereas (2-hydroxyethyl)arsonic acid’s toxicity likely stems from arsenic release .
Data Tables
Table 1: Regulatory and Hazard Information
| Compound | EPA Hazard Code | EU Classification | Key Regulations |
|---|---|---|---|
| Arsonic Acid, (2-Hydroxyethyl)- | Not listed | Not classified | Limited industrial use |
| Phenyl Arsonic Acid | D004 | Hazardous | Restricted in agriculture |
| Arsanilic Acid | D004 | Hazardous | Banned in feed additives |
Table 2: Isotopic Lead Compositions in Arsenicals (New England Study)
| Compound | ²⁰⁶Pb/²⁰⁷Pb Range | Use Context |
|---|---|---|
| Lead Arsenate | 1.1035–1.2010 | Historic pesticide |
| Methyl Arsonic Acid | Intermediate | Feed additive |
| Arsanilic Acid | Similar to lead arsenate | Veterinary applications |
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